![molecular formula C20H21N3O5 B2828927 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203038-25-8](/img/structure/B2828927.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Urea Derivatives
A study by Perković et al. (2016) details the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were tested for antiproliferative activity in vitro against various cancer cell lines. The study found that certain derivatives exhibited significant antiproliferative effects, particularly against the breast carcinoma MCF-7 cell line. These findings highlight the potential of urea derivatives in the development of new cancer therapies (Perković et al., 2016).
Application in Acetylcholinesterase Inhibition
Another research avenue explores the use of urea derivatives as acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. This study aimed to optimize the spacer length between pharmacophoric moieties to achieve high inhibitory activities, suggesting the role of urea derivatives in treating diseases related to acetylcholinesterase, such as Alzheimer's (Vidaluc et al., 1995).
Contribution to Heterocyclic Chemistry
Research on the synthesis of heterocyclic compounds also features prominently, with studies demonstrating the utility of urea derivatives in constructing complex molecular structures. For instance, the synthesis of 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine, from 2-methoxy-3,4-(methylenedioxy)benzaldehyde, showcases the role of these compounds in medicinal chemistry and drug development (Shirasaka et al., 1990).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-11-19(24)23-8-2-3-13-4-5-14(9-16(13)23)21-20(25)22-15-6-7-17-18(10-15)28-12-27-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLIBYDJQTWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea |
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